Dacarbazine-d6

Description

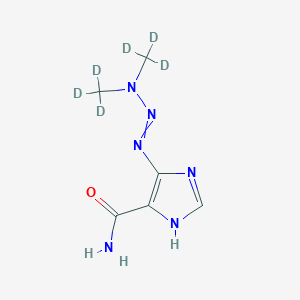

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Deuterated Dacarbazine (Dacarbazine-d6) in Modern Analytical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dacarbazine, a chemotherapy agent primarily used in the treatment of melanoma and Hodgkin's lymphoma, requires precise quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1][2] To achieve the necessary accuracy and precision in these measurements, stable isotope-labeled internal standards are indispensable. Dacarbazine-d6, a deuterated analog of dacarbazine, serves as the gold standard internal standard for the quantitative analysis of dacarbazine in research and clinical settings.[3][4][5]

The primary purpose of using this compound in research is to improve the accuracy and reliability of the bioanalytical methods used to measure dacarbazine concentrations in complex biological samples such as plasma.[6][7][8] this compound is an ideal internal standard because it is chemically identical to dacarbazine, but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium atoms.[9][10] This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry (MS), while its identical physicochemical properties ensure that it behaves in the same manner as dacarbazine during sample preparation, chromatography, and ionization.[4]

By adding a known amount of this compound to each sample at the beginning of the analytical process, it can be used to correct for any variability or loss that may occur during sample extraction, handling, and analysis. The ratio of the signal from dacarbazine to the signal from this compound is used to calculate the concentration of dacarbazine in the original sample, leading to more precise and accurate results.[6][7][8]

Quantitative Data for Dacarbazine and this compound Analysis

The following table summarizes key quantitative parameters from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dacarbazine using this compound as an internal standard.[6][7]

| Parameter | Dacarbazine | This compound (Internal Standard) |

| Molecular Formula | C₆H₁₀N₆O | C₆H₄D₆N₆O |

| Molecular Weight | 182.18 g/mol | 188.22 g/mol |

| MS/MS Ion Transition (m/z) | 181.0 > 152.5 | 187.1 > 158.6 |

| Chromatographic Retention Time | 0.514 min | 0.539 min |

| Linearity Range | 10 - 1,000 µg/L | N/A |

| Limit of Detection (LOD) | 10 µg/L | N/A |

| Within-run Precision (CV%) | ≤4.2% | N/A |

| Between-run Precision (CV%) | ≤8.3% | N/A |

| Accuracy | 86.1% - 99.4% | N/A |

| Extraction Recovery | 90.1% - 94.4% | N/A |

Data sourced from a study on quantifying plasma dacarbazine levels in advanced melanoma patients.[6][7]

Experimental Protocol: Quantification of Dacarbazine in Human Plasma using LC-MS/MS

This section details a representative methodology for the quantification of dacarbazine in human plasma samples utilizing this compound as an internal standard.

1. Materials and Reagents:

-

Dacarbazine reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Sterile water for injection

-

Other standard laboratory reagents

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Dacarbazine in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound in the same solvent.

-

From the stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Dacarbazine.

-

Prepare a working solution of this compound to be added to all samples.

3. Sample Preparation (Protein Precipitation): [11]

-

To 400 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the this compound internal standard working solution.

-

Add 800 µL of ice-cold methanol to precipitate the plasma proteins.[11]

-

Vortex the mixture for 30 seconds.[11]

-

Incubate the samples in an ice bath for 5 minutes.[11]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient of aqueous and organic solvents.

-

Flow Rate: 0.5 mL/min.[6]

-

-

Mass Spectrometry (MS) Conditions:

5. Data Analysis:

-

Integrate the peak areas for both dacarbazine and this compound for each sample.

-

Calculate the peak area ratio of dacarbazine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathways

To better understand the role of this compound in the analytical workflow, the following diagram illustrates the key steps.

Caption: Workflow for the quantification of Dacarbazine using this compound as an internal standard.

The mechanism of action of dacarbazine involves its metabolic activation to a reactive methyldiazonium cation, which then acts as an alkylating agent, cross-linking DNA and leading to apoptosis.[3][5]

Caption: Simplified metabolic activation pathway of Dacarbazine.

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Dacarbazine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine-d6 is the deuterated analog of Dacarbazine, an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is structurally identical to Dacarbazine, with the exception of the six hydrogen atoms on the two methyl groups of the triazene side chain being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometric analysis.

| Property | Value | Reference |

| Chemical Name | 5-(3,3-bis(methyl-d3)-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [1] |

| Molecular Formula | C₆H₄D₆N₆O | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 1185241-28-4 | [1] |

| Appearance | Colorless to pale yellow or ivory colored solid | [2][3] |

| Solubility | Slightly soluble in water and alcohol | [2] |

| Stability | Light-sensitive | [2][3] |

Structure:

Figure 1. Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

5-aminoimidazole-4-carboxamide is diazotized with nitrous acid to form 5-diazoimidazole-4-carboxamide. This intermediate is then reacted with deuterated dimethylamine ((CD₃)₂NH) to yield this compound.

Representative Protocol:

-

Diazotization: To a cooled (0-5 °C) suspension of 5-aminoimidazole-4-carboxamide in an aqueous acidic solution (e.g., HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a defined period to ensure complete formation of the 5-diazoimidazole-4-carboxamide intermediate.

-

Coupling Reaction: The cold solution of 5-diazoimidazole-4-carboxamide is then slowly added to a solution of deuterated dimethylamine ((CD₃)₂NH) in a suitable solvent (e.g., methanol or water), with the pH adjusted to be slightly basic to facilitate the coupling reaction. The reaction is typically stirred at a low temperature for several hours.

-

Work-up and Purification: The reaction mixture is then neutralized, and the product, this compound, may precipitate out of the solution. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product of high purity.

-

Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the presence and location of deuterium atoms) and Mass Spectrometry (to confirm the correct molecular weight).

Quantification of Dacarbazine using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Dacarbazine in biological samples. The following is a typical experimental workflow for such an analysis.

Caption: Workflow for Dacarbazine quantification using this compound.

Detailed Methodologies:

A validated hydrophilic interaction liquid chromatography-tandem mass spectrometric (HILIC-LC-MS/MS) method has been reported for the simultaneous quantification of Dacarbazine and its metabolite in human plasma.

-

Sample Preparation: Plasma samples are extracted using a mixed-mode solid-phase extraction (SPE) plate to ensure the stability of the analytes. The extracted residues are further cleaned up to minimize matrix effects.

-

Chromatography: Analysis is performed on an amide-based HILIC column.

-

Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transitions monitored are typically m/z 183.1 → 127.1 for Dacarbazine and m/z 189.1 → 133.1 for this compound.

Signaling Pathway: Metabolic Activation of Dacarbazine

Dacarbazine is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. The process is initiated by cytochrome P450 enzymes.

References

The Core Mechanism of Dacarbazine-d6 as a Stable Isotope Tracer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of dacarbazine and outlines the application of its deuterated analogue, dacarbazine-d6, as a stable isotope tracer to elucidate its metabolic fate and therapeutic action. By leveraging the principles of stable isotope labeling and mass spectrometry, researchers can gain profound insights into the pharmacokinetics, metabolic activation, and DNA alkylating potential of this important chemotherapeutic agent.

Introduction to Dacarbazine and the Role of Stable Isotope Tracing

Dacarbazine (DTIC) is a crucial chemotherapeutic drug, primarily employed in the treatment of metastatic melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2] The core of its anticancer activity lies in its ability to act as an alkylating agent, transferring a methyl group to DNA, which ultimately disrupts DNA replication and triggers cell death.[1][2]

The use of this compound, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, offers a powerful tool for researchers. While extensively used as an internal standard in pharmacokinetic studies to ensure analytical accuracy, its utility as a stable isotope tracer provides a deeper understanding of the drug's mechanism of action. By "tracing" the journey of the deuterated methyl groups, from the parent drug to its active metabolites and ultimately to its covalent binding to DNA, a precise and quantitative picture of its bioactivity can be constructed.

The Metabolic Activation Pathway of Dacarbazine

Dacarbazine's journey to becoming a cytotoxic agent is a multi-step process initiated in the liver. The primary pathway involves N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system.

The metabolic cascade is as follows:

-

Initial Oxidation: Dacarbazine is oxidized by hepatic CYP enzymes, predominantly CYP1A2, with contributions from CYP1A1 and CYP2E1.[3][4][5] This initial step forms an unstable hydroxymethyl intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazenyl)imidazole-4-carboxamide (HMMTIC).[5]

-

Formation of the Active Metabolite: HMMTIC spontaneously decomposes, losing formaldehyde, to yield 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[5] MTIC is the key bioactive metabolite responsible for the anticancer effects of dacarbazine.[3]

-

Generation of the Methylating Agent: MTIC is itself unstable and further breaks down to form 5-aminoimidazole-4-carboxamide (AIC), a purine precursor, and a highly reactive methyldiazonium ion.[2] This ion is the ultimate alkylating species that transfers a methyl group to nucleophilic sites on DNA.[2]

The use of this compound allows for the precise tracking of this pathway. The deuterium-labeled methyl group remains intact through the metabolic activation sequence, resulting in a deuterated methyldiazonium ion. This enables researchers to distinguish the methyl groups originating from dacarbazine from the endogenous methyl pool.

References

- 1. Dacarbazine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. go.drugbank.com [go.drugbank.com]

Technical Guide to the Physical Characteristics of Dacarbazine-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of Dacarbazine-d6 powder. The information herein is intended to support research, development, and quality control activities involving this stable isotope-labeled compound.

Introduction

This compound is the deuterium-labeled form of Dacarbazine, an antineoplastic agent used in the treatment of various cancers, most notably malignant melanoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety results in a mass shift that makes this compound an ideal internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry.[1] Understanding the physical properties of this compound powder is crucial for its proper handling, storage, formulation, and use in analytical applications.

Physical and Chemical Properties

This compound is a stable isotope-labeled compound with the chemical formula C₆H₄D₆N₆O and a molecular weight of 188.22 g/mol .[2] It is classified as a purine analog and an alkylating agent.

General Properties

A summary of the general physical properties of this compound powder is presented in the table below.

| Property | Description | References |

| Appearance | Crystalline solid | [3] |

| Color | Pale pink or pink solid | |

| Molecular Formula | C₆H₄D₆N₆O | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| CAS Number | 1185241-28-4 | [4] |

Thermal Properties

The melting point of this compound and its non-deuterated counterpart, Dacarbazine, are critical parameters for assessing purity and stability.

| Compound | Melting Point (°C) | Notes | References |

| This compound | >185 (decomposes) | ||

| Dacarbazine | ~200 | Sharp melting peak observed in DSC thermogram. | [5] |

| Dacarbazine | 250-255 | Explosive decomposition. |

Solubility Profile

The solubility of Dacarbazine and this compound in various solvents is a key consideration for the preparation of stock solutions and formulations. There are some discrepancies in the reported absolute values, which may be due to variations in experimental conditions such as temperature and the specific batch of the compound.

| Solvent | Dacarbazine Solubility (mg/mL) | This compound Solubility | References |

| DMSO | 12 (warmed to 50°C) | Slightly soluble (heated) | [1][6] |

| DMSO | ~0.5 | - | |

| DMSO | 3 | - | [7] |

| Water | 2 (warmed to 50°C) | Slightly soluble (heated) | [1][6] |

| Water | <0.1 at 15°C | - | [8] |

| Ethanol | <1 (warmed) | - | [6] |

| Ethanol | ~0.2 | - | |

| Methanol | - | Slightly soluble (heated) | [1] |

| 1 M HCl | 50 | - | |

| PBS (pH 7.2) | ~0.1 | - |

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are provided below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the melting point and thermal behavior of a powdered sample like this compound.

Objective: To determine the melting temperature and observe any thermal events such as decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Microbalance

Procedure:

-

Accurately weigh 1-2 mg of the this compound powder into an aluminum pan.

-

Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.

-

The scan can be performed over a temperature range that encompasses the expected melting point, for instance, from 25°C to 300°C.[5]

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific temperature.

Materials:

-

This compound powder

-

Purified water or buffer of desired pH

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound powder to a vial. The excess is to ensure that a saturated solution is formed.

-

Add a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) to the vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.

Application in Bioanalytical Methods: LC-MS/MS Workflow

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of dacarbazine in biological samples such as plasma.[9]

Experimental Workflow for Quantification of Dacarbazine using this compound Internal Standard

The following diagram illustrates a typical workflow for the analysis of dacarbazine in a biological matrix using this compound as an internal standard.

Detailed Protocol for LC-MS/MS Analysis

Objective: To quantify the concentration of Dacarbazine in a biological sample using this compound as an internal standard.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18)

-

Dacarbazine analytical standard

-

This compound internal standard

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

-

Reagents for sample preparation (e.g., protein precipitation agent like methanol or acetonitrile)

Procedure:

-

Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Dacarbazine into a blank biological matrix.

-

Sample Preparation:

-

To a known volume of the biological sample (and calibration standards/QCs), add a fixed amount of the this compound internal standard solution.

-

Perform sample clean-up, for example, by protein precipitation. Add a volume of cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate Dacarbazine and this compound from matrix components using a suitable gradient elution on the analytical column.

-

Introduce the eluent into the MS/MS detector.

-

Monitor the specific mass transitions for Dacarbazine (e.g., m/z 183.1 → 112.1) and this compound (e.g., m/z 189.1 → 118.1) in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both Dacarbazine and this compound.

-

Calculate the peak area ratio of Dacarbazine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This technical guide has summarized the key physical characteristics of this compound powder and provided detailed experimental protocols for their determination. The data and methodologies presented are essential for researchers and professionals working with this important stable isotope-labeled compound, particularly in the context of bioanalytical method development and validation. The provided workflow for LC-MS/MS analysis highlights the primary application of this compound as an internal standard, ensuring accurate and reliable quantification of Dacarbazine in complex biological matrices.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dacarbazine D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 1185241-28-4 [amp.chemicalbook.com]

- 5. Formulation of Dacarbazine-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Isotopic Purity: A Technical Guide for Dacarbazine-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, such as Dacarbazine-d6, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This technical guide provides an in-depth exploration of the critical isotopic purity requirements for this compound, offering a framework for its qualification and use in regulated bioanalysis. While specific regulatory guidelines for this compound are not explicitly defined, this document synthesizes industry best practices and scientific principles to guide researchers in ensuring data integrity.

The Critical Role of Isotopic Purity

This compound serves as an ideal internal standard for the quantification of dacarbazine due to its chemical identity and distinct mass, allowing for correction of variability during sample preparation and analysis. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), can significantly compromise assay accuracy and precision. Therefore, a thorough assessment of isotopic purity is a non-negotiable step in method development and validation.

Quantitative Isotopic Purity Specifications

While pharmacopeial standards for this compound are not established, typical quality specifications for deuterated internal standards from commercial suppliers provide a reliable benchmark. These specifications are designed to minimize the impact of isotopic impurities on the analytical results.

| Parameter | Typical Specification | Rationale |

| Isotopic Purity (d6) | ≥ 98% | Ensures a high abundance of the desired labeled species, minimizing the contribution of other isotopologues. |

| Unlabeled Analyte (d0) | ≤ 0.1% | Minimizes the artificial inflation of the analyte signal, which can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ). |

| Other Isotopologues (d1-d5) | Reportable | Provides a comprehensive profile of the internal standard and helps in troubleshooting potential interferences. |

Impact of Isotopic Impurities on Bioanalytical Data

The presence of unlabeled dacarbazine (d0) in the this compound internal standard can lead to a constant, background signal at the analyte's mass-to-charge ratio (m/z). This can artificially elevate the measured concentration of the analyte, particularly at low concentrations, leading to biased results.

| Impurity | Potential Impact on Bioanalytical Data | Mitigation Strategy |

| Unlabeled Dacarbazine (d0) | Overestimation of the analyte concentration, especially at the LLOQ. | Source high-purity internal standard; assess the contribution of d0 to the analyte signal and ensure it is negligible. |

| Partially Labeled Isotopologues (d1-d5) | Potential for minor interference if their fragmentation patterns overlap with the analyte. | Utilize highly selective MRM transitions; characterize the full isotopic profile of the internal standard. |

Experimental Protocols for Isotopic Purity Assessment

A multi-faceted approach employing both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for the comprehensive characterization of this compound.

Mass Spectrometry Protocol for Isotopic Purity Determination

This protocol outlines the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to determine the isotopic distribution of this compound.

Objective: To quantify the relative abundance of this compound, unlabeled dacarbazine (d0), and other isotopologues.

Materials:

-

This compound internal standard

-

High-purity solvent (e.g., methanol or acetonitrile)

-

LC-MS/MS system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

-

Instrumentation Setup:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS Analysis:

-

Full Scan (HRMS): Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of dacarbazine and this compound.

-

Multiple Reaction Monitoring (MRM) (MS/MS): If using a triple quadrupole instrument, set up MRM transitions for both dacarbazine and this compound. A commonly used transition for dacarbazine is m/z 182.1 → 111.1, and for this compound is m/z 188.1 → 117.1.[1][2][3]

-

-

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire data for a sufficient duration to obtain a stable signal.

-

Data Analysis:

-

HRMS: Extract the ion chromatograms or spectra for the monoisotopic masses of dacarbazine (d0) and all its deuterated isotopologues (d1 through d6). Calculate the area under the curve for each peak.

-

MS/MS: Measure the peak area of the dacarbazine and this compound MRM transitions.

-

-

Calculation of Isotopic Purity:

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Isotopic Purity (% d6) = [Area(d6) / (Sum of Areas of all isotopologues)] x 100

-

Unlabeled Analyte (% d0) = [Area(d0) / (Sum of Areas of all isotopologues)] x 100

-

NMR Spectroscopy Protocol for Structural Confirmation and Purity Assessment

NMR spectroscopy provides complementary information on the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment.

Materials:

-

This compound internal standard

-

Appropriate deuterated NMR solvent (e.g., DMSO-d6)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated NMR solvent.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling positions.

-

²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence of deuterium.

-

Data Analysis:

-

¹H NMR: Integrate the residual proton signals at the labeled positions and compare them to the integration of a non-labeled proton signal within the molecule to estimate the percentage of non-deuterated species.

-

²H NMR: The integration of the deuterium signals can be used to determine the relative abundance of deuterium at different sites.

-

Workflow for Qualification of a New Batch of this compound

Caption: Workflow for qualifying a new batch of this compound internal standard.

Relationship Between Isotopic Purity and Bioanalytical Accuracy

Caption: Logical relationship between isotopic purity and bioanalytical accuracy.

Conclusion

Ensuring the isotopic purity of this compound is a critical prerequisite for the development of accurate and reliable bioanalytical methods. By implementing rigorous qualification protocols that include both mass spectrometry and NMR spectroscopy, researchers can confidently use this internal standard to generate high-quality data. Adherence to the principles and methodologies outlined in this guide will contribute to the overall integrity and success of drug development programs.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Dacarbazine and Dacarbazine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Dacarbazine and its deuterated isotopologue, Dacarbazine-d6. It covers the core structural differences, their implications on metabolic pathways, relevant quantitative data, and detailed experimental protocols for their analysis.

Introduction to Deuterated Drugs

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety and efficacy profile. This compound is the deuterated version of Dacarbazine, an alkylating agent used in chemotherapy.

Core Structural Differences

The fundamental structural difference between Dacarbazine and this compound lies in the isotopic composition of the two methyl groups attached to the triazene side chain. In this compound, the six hydrogen atoms of these two methyl groups are replaced with deuterium atoms.

Dacarbazine: 5-(3,3-Dimethyl -1-triazenyl)imidazole-4-carboxamide

This compound: 5-(3,3-Di(trideuteriomethyl) -1-triazenyl)imidazole-4-carboxamide

This substitution directly impacts the molecule's mass and the stability of the bonds at the site of metabolic action.

Metabolic Pathway and the Significance of Deuteration

Dacarbazine is a prodrug, meaning it is inactive until it is metabolized in the body.[1] Its activation is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] The key metabolic step is N-demethylation, where one of the methyl groups is removed.[4] This process forms the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to release a highly reactive methyldiazonium ion.[1][4] This ion is responsible for the drug's cytotoxic effect by alkylating DNA, particularly at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[1]

The deuteration in this compound is strategically placed at the site of this critical N-demethylation step. The stronger C-D bonds can slow down the rate of this P450-mediated metabolism. While specific studies on the altered pharmacokinetics of this compound are not extensively published, the general principle of the kinetic isotope effect suggests that this compound would be metabolized more slowly than Dacarbazine. This could potentially lead to a longer half-life and altered exposure to the active MTIC metabolite.

Below is a diagram illustrating the metabolic activation pathway of Dacarbazine.

Metabolic activation pathway of Dacarbazine.

Quantitative Data

The primary use of this compound is as an internal standard for the quantification of Dacarbazine in biological samples using mass spectrometry.[5] This is due to its similar chemical properties and chromatographic behavior, but distinct mass, which allows for accurate measurement.

| Property | Dacarbazine | This compound |

| Molecular Formula | C₆H₁₀N₆O | C₆H₄D₆N₆O |

| Molar Mass | 182.187 g·mol⁻¹[6] | ~188.22 g·mol⁻¹ |

| Monoisotopic Mass | 182.0916 u | 188.1293 u |

| Mass Spec Transition (MRM) | 181.0 > 152.5[7] | 187.1 > 158.6[7] |

Pharmacokinetic Parameters of Dacarbazine (Human Plasma)

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 5 hours[8] | [8] |

| Initial Half-life | 19 minutes[8] | [8] |

| Volume of Distribution | Exceeds total body water[8] | [8] |

| Plasma Protein Binding | <5%[8] | [8] |

| Urinary Excretion (unchanged) | ~40% within 6 hours[8] | [8] |

Experimental Protocols

Quantification of Dacarbazine in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is based on methodologies described for the analysis of Dacarbazine in biological matrices.[7][9][10]

Objective: To accurately quantify the concentration of Dacarbazine in human plasma samples.

Materials and Reagents:

-

Dacarbazine analytical standard

-

This compound (Internal Standard - IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Primary and secondary amine (PSA) adsorbent for sample cleanup[10]

-

C8+SCX mixed-mode 96-well plate for solid-phase extraction (SPE)[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column suitable for polar compounds (e.g., Amide-80 or HILIC)[10]

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Dacarbazine and this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dacarbazine (e.g., 10 to 1,000 µg/L).[7]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of this compound solution to all standards, QCs, and unknown samples.

-

-

Sample Preparation (Protein Precipitation & Cleanup):

-

To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube. For enhanced cleanup to minimize matrix effects, the extracted residue can be further processed using a PSA adsorbent.[10]

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Instrument Parameters: Optimize capillary voltage (e.g., 3.5 kV), cone voltage, source temperature (e.g., 350 °C), and gas flow rates for maximum signal intensity.[7]

-

-

-

Data Analysis:

-

Integrate the peak areas for both Dacarbazine and this compound for each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Below is a workflow diagram for the described experimental protocol.

References

- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 2. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 6. Dacarbazine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Activation of Dacarbazine by Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the anticancer agent dacarbazine (DTIC) by cytochrome P450 (CYP) enzymes. Dacarbazine is a prodrug that requires hepatic metabolism to exert its cytotoxic effects. Understanding the nuances of this bioactivation is critical for optimizing its therapeutic efficacy and for the development of novel cancer therapies.

Introduction

Dacarbazine is an alkylating agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its therapeutic activity is contingent upon its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[3][4][5] This activation process is predominantly mediated by the cytochrome P450 mixed-function oxidase system in the liver.[3][4][5] Variations in CYP enzyme activity can contribute to inter-individual differences in drug response and toxicity.

The Metabolic Activation Pathway of Dacarbazine

The bioactivation of dacarbazine is a multi-step process initiated by N-demethylation catalyzed by CYP enzymes.[3][4][5] The key steps are as follows:

-

Hydroxylation: Cytochrome P450 enzymes hydroxylate one of the N-methyl groups of dacarbazine, forming an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[3][4][6]

-

Formaldehyde Elimination: HMMTIC spontaneously loses formaldehyde to generate the primary active metabolite, MTIC.[6][7]

-

Generation of the Methylating Agent: MTIC is unstable at physiological pH and decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.[5][6] This methyldiazonium ion is the ultimate alkylating species responsible for the drug's cytotoxic effect through the methylation of DNA, primarily at the O6 and N7 positions of guanine.[1]

Key Cytochrome P450 Isozymes in Dacarbazine Metabolism

Several CYP450 isozymes have been identified as being involved in the metabolic activation of dacarbazine. The primary enzymes are CYP1A1, CYP1A2, and CYP2E1.[3][4][5][8]

-

CYP1A2: This is the predominant isozyme responsible for the hepatic metabolism of dacarbazine at therapeutic concentrations.[3][5]

-

CYP1A1: While also capable of metabolizing dacarbazine, CYP1A1 is primarily an extrahepatic enzyme and may play a role in the activation of the drug at the site of action.[5]

-

CYP2E1: This isozyme contributes to dacarbazine metabolism, particularly at higher substrate concentrations.[3][5]

The relative contributions of these enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and environmental factors, leading to variability in patient response.

Quantitative Analysis of Dacarbazine Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have provided quantitative data on the kinetics of dacarbazine metabolism.

Table 1: Kinetic Parameters of Dacarbazine N-demethylation by Recombinant Human CYP Enzymes

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |

| CYP1A1 | 595 | 0.684 |

| CYP1A2 | 659 | 1.74 |

| CYP2E1 | > 2800 | Not determined |

| Data sourced from Reid et al. (1999).[3][4][5] |

Table 2: Inhibition of Dacarbazine N-demethylation in Human Liver Microsomes and Recombinant Systems

| Inhibitor | Target Enzyme(s) | System | IC50 (μM) |

| α-Naphthoflavone | CYP1A1, CYP1A2 | Human Liver Microsomes | ~5 |

| Quercetin | CYP1A2 | Human Liver Microsomes | ~10 |

| Chlorzoxazone | CYP1A2, CYP2E1 | Human Liver Microsomes | ~50 |

| Disulfiram | CYP2E1 | Human Liver Microsomes | ~20 |

| O(6)-Benzylguanine | CYP1A1 | Recombinant CYP1A1 | 0.13 |

| O(6)-Benzylguanine | CYP1A2 | Recombinant CYP1A2 | 3.8 |

| O(6)-Benzylguanine | - | Human Liver Microsomes | 2.8 |

| Data for the first four inhibitors is qualitative based on their known inhibitory profiles.[4] IC50 values for O(6)-Benzylguanine are from Long et al. (2001).[9] |

Experimental Protocols

The following outlines a general methodology for studying the in vitro metabolism of dacarbazine, based on commonly cited experimental designs.

Objective: To determine the kinetics and identify the major CYP isozymes involved in the metabolism of dacarbazine to MTIC.

Materials:

-

Dacarbazine (DTIC)

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A, furafylline for CYP1A2, chlorzoxazone for CYP2E1)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer containing human liver microsomes or a specific recombinant CYP enzyme.

-

Add dacarbazine at various concentrations.

-

For inhibition studies, pre-incubate the enzyme with a specific inhibitor before adding dacarbazine.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Sample Preparation:

-

Centrifuge the terminated reaction mixtures to pellet the protein.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the parent drug (dacarbazine) and its metabolite (MTIC or a stable derivative) using an appropriate mobile phase.

-

Quantify the metabolite concentration based on a standard curve.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, calculate the percent inhibition and determine the IC50 value.

-

Conclusion

The metabolic activation of dacarbazine is a complex process primarily mediated by CYP1A2, with contributions from CYP1A1 and CYP2E1. The efficiency of this bioactivation is a key determinant of the drug's efficacy. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into optimizing dacarbazine therapy and for the development of new drugs targeting these metabolic pathways. A thorough understanding of the role of cytochrome P450 enzymes is paramount for advancing the clinical application of dacarbazine and similar prodrugs in oncology.

References

- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 2. Dacarbazine - Wikipedia [en.wikipedia.org]

- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]

- 9. Role of cytochrome P450 isoenzymes in metabolism of O(6)-benzylguanine: implications for dacarbazine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prospect of Deuterated Dacarbazine in Oncology: A Technical Guide to Preliminary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (DTIC) has long been a standard-of-care chemotherapy for metastatic melanoma and other malignancies. As a prodrug, its efficacy is dependent on metabolic activation, a process that also contributes to its toxicity profile and pharmacokinetic variability. The strategic incorporation of deuterium into the dacarbazine molecule, creating Dacarbazine-d6, presents a promising avenue for enhancing its therapeutic index. This technical guide outlines the core rationale, proposed experimental protocols, and anticipated data for the preliminary preclinical evaluation of this compound in oncology. By leveraging the kinetic isotope effect, deuteration of dacarbazine is hypothesized to modulate its metabolism, leading to improved pharmacokinetic properties, potentially greater target engagement, and a more favorable safety profile. This document serves as a foundational resource for researchers embarking on the investigation of this novel therapeutic entity.

Introduction: The Rationale for this compound

Dacarbazine is an alkylating agent that exerts its cytotoxic effects after metabolic activation in the liver.[1] The initial and rate-limiting step in this activation is N-demethylation, primarily mediated by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] This process converts dacarbazine into its active metabolite, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to a highly reactive methyldiazonium cation that methylates DNA, leading to apoptosis.[1]

The principle of deuteration in drug development hinges on the kinetic isotope effect (KIE).[4] A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as the N-demethylation of dacarbazine, are slowed when hydrogen is replaced with deuterium.[4]

For dacarbazine, replacing the hydrogens on one or both of the N-methyl groups with deuterium to create this compound is expected to:

-

Decrease the rate of metabolic activation: This could lead to a longer plasma half-life and increased overall drug exposure (AUC).[6]

-

Alter metabolite profiles: A slower metabolism may reduce the formation of certain metabolites, potentially mitigating off-target toxicities.[7]

-

Enhance therapeutic efficacy: Increased and more sustained plasma concentrations of the parent drug could lead to more efficient delivery to the tumor site.[4]

-

Improve the safety profile: A more controlled metabolic activation could reduce peak concentrations of toxic metabolites, potentially leading to fewer adverse effects.[4]

While this compound has been synthesized and is utilized as an internal standard in analytical chemistry for the quantification of dacarbazine in plasma samples, its therapeutic potential remains unexplored.[8][9] This guide provides a roadmap for its preliminary preclinical investigation.

Proposed Preclinical Evaluation of this compound

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound will involve determining its cytotoxic activity against relevant cancer cell lines, such as melanoma (e.g., A375, B16F10), and comparing it to that of non-deuterated dacarbazine.[10][11]

Table 1: Hypothetical Comparative IC50 Values of Dacarbazine and this compound in Melanoma Cell Lines

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A375 | Dacarbazine | 72 | 150 |

| This compound | 72 | 120 | |

| B16F10 | Dacarbazine | 48 | 1400[12] |

| This compound | 48 | 1100 |

Note: The IC50 values for this compound are hypothetical and represent an anticipated increase in potency due to altered metabolism and target engagement.

This protocol is adapted from standard procedures for assessing the cytotoxicity of dacarbazine.[13][14]

-

Cell Seeding: Plate melanoma cells (e.g., A375 or B16F10) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of dacarbazine and this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Comparative Pharmacokinetic Studies

A crucial aspect of evaluating this compound is to compare its pharmacokinetic profile with that of dacarbazine in an in vivo model, such as mice or rats.

Table 2: Anticipated Pharmacokinetic Parameters of Dacarbazine and this compound in a Murine Model

| Parameter | Dacarbazine | This compound | Expected Fold Change |

| t½ (half-life) | 41.4 min[15] | ~60 min | ~1.5x |

| Cmax (peak concentration) | Variable | Potentially lower | - |

| AUC (total exposure) | Baseline | Increased | ~1.5-2x |

| CL (clearance) | 15.4 mL/kg/min[15] | Decreased | ~0.5-0.7x |

Note: The values for this compound are hypothetical, based on the expected impact of the kinetic isotope effect on metabolism.

-

Animal Model: Utilize healthy male C57BL/6 mice, 8-10 weeks old.

-

Drug Administration: Administer a single intravenous (IV) bolus of dacarbazine or this compound at a dose of 50 mg/kg.

-

Blood Sampling: Collect serial blood samples via retro-orbital or tail vein bleeding at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

LC-MS/MS Analysis: Quantify the plasma concentrations of dacarbazine, this compound, and their major metabolites (HMMTIC, MTIC, and AIC) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

-

Pharmacokinetic Modeling: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.

DNA Alkylation and Apoptosis Induction

To confirm that this compound retains the mechanism of action of dacarbazine, its ability to induce DNA damage and subsequent apoptosis should be assessed.

This protocol is designed to visualize and quantify DNA damage in individual cells.[16]

-

Cell Treatment: Treat melanoma cells with equitoxic concentrations of dacarbazine and this compound for 24 hours.

-

Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on microscope slides.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear material.

-

Electrophoresis: Subject the slides to alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of dacarbazine activation and the experimental workflows for its preclinical evaluation.

Caption: Metabolic activation and mechanism of action of Dacarbazine.

Caption: Proposed preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The deuteration of dacarbazine to form this compound represents a rational and scientifically grounded approach to potentially improve upon a long-standing chemotherapeutic agent. The preliminary research outlined in this guide, encompassing in vitro cytotoxicity, comparative pharmacokinetics, and mechanistic studies, will provide the foundational data necessary to ascertain the therapeutic potential of this compound. Positive outcomes from these preclinical investigations would warrant further development, including more extensive in vivo efficacy studies in various cancer models and eventual progression towards clinical trials. The exploration of this compound could pave the way for a new generation of alkylating agents with an enhanced therapeutic window, offering a potential benefit to patients with melanoma and other responsive cancers.

References

- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baharara J et al. (2016), The Cytotoxicity of Dacarbazine Potentiated by ... - Paper [test.echinobase.org]

- 13. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dacarbazine in Human Plasma using a Validated LC-MS/MS Method with Dacarbazine-d6 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dacarbazine in human plasma. The method utilizes a stable isotope-labeled internal standard, Dacarbazine-d6, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical research.

Introduction

Dacarbazine (DTIC) is an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2][3] Monitoring the plasma concentration of dacarbazine is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a sensitive and specific LC-MS/MS method for the quantification of dacarbazine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.[4] The method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Dacarbazine analytical standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

Deionized water

-

Human plasma (with anticoagulant)

Standard and Internal Standard Stock Solution Preparation

-

Dacarbazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dacarbazine in methanol.

-

This compound Stock Solution (300 mg/L): Dissolve 1.5 mg of this compound in 5 mL of methanol.[5]

-

Working Internal Standard Solution (1,000 µg/L): Further dilute the this compound stock solution with methanol to achieve the final concentration.[5]

Calibration Standards and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of dacarbazine working solutions to cover the desired concentration range.

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of dacarbazine from human plasma.

-

Aliquot 25 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[5]

-

Add 2.5 µL of the working internal standard solution (this compound).[5]

-

Add 100 µL of acetonitrile to precipitate plasma proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) using a C8+SCX mixed-mode 96-well plate can be employed for sample cleanup, which may offer improved removal of matrix components.[6][7]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used for the analysis.

-

HPLC Column: Amide-80 or equivalent[6]

-

Mobile Phase: A gradient of deionized water (A) and acetonitrile (B)[5]

-

Injection Volume: 10 µL[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: [5][8][9][10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dacarbazine | 181.0 | 152.5 |

| This compound | 187.1 | 158.6 |

Method Validation

The analytical method was validated for linearity, precision, accuracy, and recovery according to established guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 10 to 1,000 µg/L for dacarbazine in human plasma.[5][8][9][10]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.

Table 1: Precision and Accuracy of Dacarbazine Quantification [5][8][9]

| QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |

| Low | ≤4.2 | ≤8.3 | 86.1 - 99.4 |

| Medium | ≤4.2 | ≤8.3 | 86.1 - 99.4 |

| High | ≤4.2 | ≤8.3 | 86.1 - 99.4 |

Recovery

The extraction recovery of dacarbazine from human plasma was determined at three concentration levels.

Table 2: Extraction Recovery of Dacarbazine [5]

| Concentration (µg/L) | Mean Recovery (%) |

| 10 | 90.1 |

| 300 | 94.4 |

| 500 | 93.9 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of dacarbazine in human plasma.

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of dacarbazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation procedure and the robustness of the method make it well-suited for application in clinical research settings for pharmacokinetic and therapeutic drug monitoring studies of dacarbazine.

References

- 1. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medac.eu [medac.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Application Note: High-Throughput Quantification of Dacarbazine in Human Plasma using a Validated LC-MS/MS Method

References

- 1. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medac.eu [medac.eu]

- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Dacarbazine-d6 stability under different storage conditions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Dacarbazine-d6 solution has turned a pinkish color. Is it still usable?

A1: A change in color from pale yellow or ivory to pink or red is a sign of degradation.[1] It is strongly recommended not to use the solution, as this indicates the presence of degradation products, which could compromise experimental results. The primary degradation product upon light exposure is 4-diazoimidazole-5-carboxamide (Diazo-IC), which has been associated with pain reactions during intravenous infusion in clinical settings.[2] Another major degradation product is 2-azahypoxanthine.[3][4]

Q2: I observe unexpected peaks in my chromatogram when using this compound as an internal standard. What could be the cause?

A2: Unexpected peaks could be due to the degradation of this compound. Dacarbazine is sensitive to both light and temperature.[1][3][5] Ensure that the compound and its solutions are protected from light and stored at the recommended temperature. The appearance of degradation products such as 2-azahypoxanthine has been noted in stability studies.[3][4] Review your storage and handling procedures to minimize exposure to adverse conditions.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3:

-

Solid Form: Intact vials should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][6] Some data suggests stability for up to four weeks at controlled room temperature.[1]

-

Reconstituted Solutions: For short-term storage, solutions can be kept for up to 8 hours at normal room temperature and light conditions. For longer storage, it is recommended to store solutions at 2°C to 8°C, protected from light, for up to 72 hours.[6]

-

Diluted Solutions: Diluted solutions in 5% dextrose or 0.9% sodium chloride may be stored at 2°C to 8°C for up to 24 hours.[6] One study showed stability for at least 168 hours (7 days) at 2-6°C when protected from light.[3][4]

Q4: How significant is the effect of light on this compound stability?

A4: Light exposure is a critical factor in the degradation of Dacarbazine.[1][5] Exposure to direct sunlight can cause up to a 12% loss in 30 minutes.[1] The degradation is accelerated by light, leading to the formation of 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide.[2][5] Therefore, it is imperative to protect both solid and solution forms of this compound from light at all times by using amber vials, foil wrapping, or opaque tubing.[3][4]

Summary of Dacarbazine Stability Data

The following tables summarize the stability of Dacarbazine under various conditions, which can be used as a guideline for this compound.

Table 1: Stability of Reconstituted Dacarbazine Solutions

| Concentration | Storage Temperature | Light Condition | Container | Duration of Stability (>90% of initial concentration) |

| 11 mg/mL | Room Temperature (~25°C) | Exposed to light | Amber Glass Vial | 24 hours[3] |

| 10 mg/mL | Room Temperature | Normal room light | Vial | Up to 8 hours[6] |

| 11 mg/mL | 2-6°C | In the dark | Amber Glass Vial | At least 96 hours[3] |

| 10 mg/mL | 4°C | Not specified | Vial | Up to 72 hours[6] |

Table 2: Stability of Diluted Dacarbazine Solutions

| Concentration | Diluent | Storage Temperature | Light Condition | Container | Duration of Stability (>90% of initial concentration) |

| 1.40 mg/mL | Not specified | 25°C | Daylight | PVC Bag | 2 hours[3] |

| 1.40 mg/mL | Not specified | 25°C | Fluorescent light | PVC Bag | 24 hours[3] |

| 1.40 mg/mL | Not specified | 25°C | Covered with aluminum foil | PVC Bag | 72 hours[3] |

| Not specified | 5% Dextrose or 0.9% NaCl | Room Temperature | Not specified | Not specified | Up to 8 hours[6] |

| 1.40 mg/mL | Not specified | 2-6°C | Not specified | PVC Bag | At least 168 hours (7 days)[3][4] |

| Up to 2 mg/mL | 0.9% Sodium Chloride | 2-8°C | Protected from light | Infusion Bag | 24 hours |

Experimental Protocols

Protocol for Assessing Dacarbazine Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described in the literature for Dacarbazine analysis.[3]

1. Objective: To determine the concentration of Dacarbazine over time under specific storage conditions to evaluate its stability.

2. Materials:

-

Dacarbazine (or this compound)

-

Solvent for reconstitution (e.g., Sterile Water for Injection)

-

Diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., Zorbax SB-CN)

-

Mobile phase components (e.g., ammonium phosphate, methanol, triethylamine)

-

Amber vials or containers providing light protection

-

Temperature-controlled storage units (e.g., refrigerator, incubator)

3. Sample Preparation:

-

Prepare a stock solution of Dacarbazine by reconstituting the solid compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).

-

If studying diluted solutions, further dilute the stock solution with the appropriate diluent to the desired final concentration (e.g., 1.4 mg/mL).

-

Aliquot the solution into several amber vials for storage under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure, etc.).

4. Stability Study Execution:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each storage condition.

-

Immediately analyze the aliquot by HPLC or store it at -70°C until analysis. Rapid processing is crucial, especially for metabolites.

-

For each time point, also visually inspect the samples for any changes in color, clarity, or for precipitate formation. Measure the pH if relevant.

5. HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase. An example chromatographic condition involves a Zorbax SB-CN column with a mobile phase of 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine.

-

Set the UV detector to the appropriate wavelength for Dacarbazine detection (e.g., 329 nm).

-

Inject a known volume of the sample and record the chromatogram.

-

Quantify the peak corresponding to Dacarbazine by comparing its peak area to a standard curve of known concentrations.

6. Data Analysis:

-

Calculate the concentration of Dacarbazine remaining at each time point for each storage condition.

-

Express the stability as the percentage of the initial concentration remaining.

-

Stability is often defined as the retention of 90-105% of the initial concentration without significant changes in physical appearance or pH.[3][4]

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Key degradation pathways of Dacarbazine.

References

- 1. CN115894664B - A method for synthesizing semaglutide side chain - Google Patents [patents.google.com]

- 2. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. sps.nhs.uk [sps.nhs.uk]

How to minimize matrix effects in plasma samples using Dacarbazine-d6

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in plasma samples when using Dacarbazine-d6 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of plasma sample analysis by LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and metabolites.[3][4] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][5]

Q2: Why is this compound recommended for minimizing matrix effects when quantifying dacarbazine?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the most effective way to compensate for matrix effects.[6][7] Because this compound has nearly identical physicochemical properties to the analyte (dacarbazine), it experiences the same extraction inefficiencies and ionization suppression or enhancement during LC-MS/MS analysis.[6][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[7]